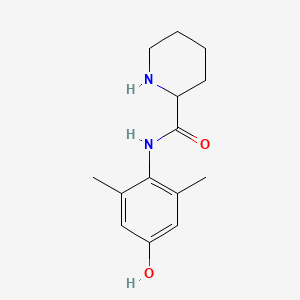

N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide

Overview

Description

“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a local anesthetic with less cardiotoxicity than bupivacaine . It causes a reversible blockade of impulse propagation along nerve fibers by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers .

Synthesis Analysis

The synthesis of “this compound” involves several steps. First, 2-piperidinecarboxylic acid is reacted with chloromethane gas at room temperature for 1 hour. The mixture is then heated to 55°C and a solution of bis(trichloromethyl) carbonate (BTC) in toluene is added over 2 hours. The reaction is maintained at this temperature for 5 hours. A solution of 2,6-dimethylaniline in toluene is then added and the reaction is allowed to proceed at 55-60°C for 2 hours .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H20N2O2 . The compound has a molecular weight of 232.33 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the removal of the metalation group, dehydroxylation, and pyridine reduction .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . The compound has a melting point of 114.0 to 118.0°C .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin(IV) complexes, including those derived from mefenamic acid and other carboxylic acids, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity, with their biological activity influenced by the nature of the ligand environment, organic groups attached to the tin, and compound structure. Triorganotin(IV) complexes, in particular, have been identified as having superior antituberculosis activity compared to their diorganotin(IV) counterparts, potentially due to differences in toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Nanofiltration Membrane Technology

Recent advancements in nanofiltration (NF) membrane technology, particularly those involving piperazine-based NF membranes with crumpled polyamide layers, have demonstrated significant potential for environmental applications, including water softening, purification, and wastewater treatment. These membranes have been recognized for their enhanced separation performance, offering improvements in water permeance, selectivity, and antifouling properties. The development of crumpled NF membranes represents a critical step forward in the design of high-performance NF membranes for a wide range of environmental applications (Shao et al., 2022).

Piperazine Derivatives in Therapeutic Applications

Piperazine, a core structural motif in many therapeutic agents, is involved in a wide array of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resulting molecules, highlighting the versatility of piperazine as a building block in drug discovery. This underscores the potential for piperazine derivatives, including N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, to serve as key components in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Mechanism of Action

Target of Action

4-Hydroxy-N-desbutyl Bupivacaine, also known as (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide or N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, is a derivative of Bupivacaine . Bupivacaine is a widely used local anesthetic agent . The primary targets of Bupivacaine are voltage-gated sodium channels in neurons, which are critical for the generation and conduction of nerve impulses .

Mode of Action

Like Bupivacaine, 4-Hydroxy-N-desbutyl Bupivacaine provides local anesthesia through blockade of nerve impulse generation and conduction . This blockade is achieved by inhibiting the influx of sodium ions into the neuron through voltage-gated sodium channels .

Biochemical Pathways

The metabolism of 4-Hydroxy-N-desbutyl Bupivacaine involves four proposed metabolic processes: aromatic hydroxylation, N-dealkylation, amide hydrolysis, and conjugation . Both 4’-hydroxylation and n-dealkylation are minor metabolic pathways in humans .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy-N-desbutyl Bupivacaine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the time to maximum serum concentration is about 0.4 hours . The mean total urinary excretion of Bupivacaine and its metabolites and their conjugates varies between 2.46 and 3.22% of the total dose administered .

Result of Action

The result of the action of 4-Hydroxy-N-desbutyl Bupivacaine is the inhibition of nerve impulse generation and conduction, leading to local anesthesia . This effect is achieved by blocking the influx of sodium ions into neurons through voltage-gated sodium channels .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-N-desbutyl Bupivacaine can be influenced by various environmental factors. For example, the metabolic pathways of 4-Hydroxy-N-desbutyl Bupivacaine can be affected by the presence of certain enzymes in the body

Future Directions

Biochemical Analysis

Biochemical Properties

4-Hydroxy-N-desbutyl Bupivacaine plays a role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also binds to proteins like serum albumin, affecting its distribution and bioavailability. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 4-Hydroxy-N-desbutyl Bupivacaine .

Cellular Effects

4-Hydroxy-N-desbutyl Bupivacaine influences several cellular processes. It affects cell signaling pathways by modulating ion channels, particularly sodium channels, which are essential for nerve impulse transmission. This modulation can alter gene expression and cellular metabolism, impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-N-desbutyl Bupivacaine involves binding to voltage-gated sodium channels, inhibiting their function. This inhibition prevents the propagation of action potentials, leading to local anesthesia. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-N-desbutyl Bupivacaine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-N-desbutyl Bupivacaine vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects. At higher doses, it can cause toxicity, including neurotoxic and cardiotoxic effects. These threshold effects are critical for determining safe and effective dosage ranges .

Metabolic Pathways

4-Hydroxy-N-desbutyl Bupivacaine is involved in several metabolic pathways. It undergoes hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes. These metabolic processes influence the compound’s bioavailability and elimination, affecting its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 4-Hydroxy-N-desbutyl Bupivacaine within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to serum albumin, facilitating its distribution in the bloodstream. Its localization and accumulation in specific tissues are influenced by these interactions .

Subcellular Localization

4-Hydroxy-N-desbutyl Bupivacaine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGZGTQKSFXTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857751 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51989-48-1 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)